2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one
CAS No.: 2098078-42-1
Cat. No.: VC3122657
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098078-42-1 |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 2-chloro-1-[4-(methoxymethyl)piperidin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-4-9(5-7-13)8-15-2/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | CNXZXHFRZDCGHO-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N1CCC(CC1)COC)Cl |
| Canonical SMILES | CCC(C(=O)N1CCC(CC1)COC)Cl |
Introduction
2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is a chemical compound with the CAS number 2098078-42-1. It is a synthetic molecule that incorporates a piperidine ring, which is a common structural element in many pharmaceuticals and chemical precursors. The compound is noted for its specific functional groups, including a chloro substituent and a methoxymethyl group attached to the piperidine ring.
Availability and Status
As of the latest information, 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one is listed as a discontinued product by CymitQuimica, a chemical supplier . This suggests that it may not be readily available for purchase or research purposes. For inquiries about similar compounds or potential alternatives, interested parties are advised to contact the supplier directly.
Related Compounds
Piperidine-based compounds are frequently used in the synthesis of various drugs and chemical precursors. For example, 4-piperidone is a key precursor in the synthesis of fentanyl and its analogues, highlighting the importance of piperidine derivatives in pharmaceutical chemistry .
Data Table: Availability of 2-Chloro-1-(4-(methoxymethyl)piperidin-1-yl)butan-1-one
| Quantity | Status |
|---|---|
| 1g | Discontinued |
| 5g | Discontinued |
| 100mg | Discontinued |
| 250mg | Discontinued |
| 500mg | Discontinued |
This table reflects the discontinued status of the compound across various quantities .
Future Research Directions
Given the lack of specific research on this compound, future studies could explore its potential applications or synthesis pathways. Additionally, investigating its chemical properties and reactivity could provide insights into its potential uses or hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume